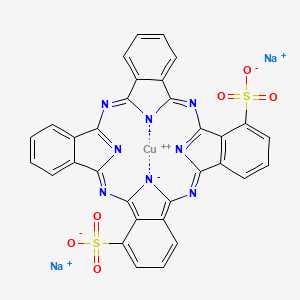
Heliogen blue sbl
説明
Heliogen blue sbl is a useful research compound. Its molecular formula is C32H14CuN8Na2O6S2 and its molecular weight is 780.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Study of Crab Axons
Heliogen Blue SBL has been utilized in studies involving the ultrastructural organization of crab axons and their distribution during physiological excitation (Komissarchik & Levin, 1968).
Solar Feature Variability Research
In the field of heliophysics, this compound has applications in studying solar feature variability and its relationship with Earth's magnetosphere, solar wind speed, and the interplanetary magnetic field (Shaun et al., 2012).
Optical Data Storage and Displays
The this compound laser diode may have significant applications in optical data storage and computer displays (Fasol, 1996).
Study of Human Erythrocytes
Research indicates that this compound dye reveals the same ultrastructure in unsealed and resealed human erythrocytes, contributing to cell biology (Brudnaia et al., 1984).
Surface Global Irradiance Measurement
The HELIOSAT surface global irradiance retrieval scheme, which employs this compound, can significantly reduce biases in satellite and ground measurements in regions like the Alpine area (Dürr & Zelenka, 2009).
Erythrocyte Membrane Studies
this compound, as a vital dye, does not penetrate cells but is sorbed by their membranes, revealing insights into molecular and polymolecular sorption characteristics (Kirpichnikova et al., 1981).
Membrane Conformational Changes
The sorption of Heliogen Blue into human red cells can alter the outer membrane surface and increase binding sites due to conformational changes in the membrane (Kirpichnikova & Shuvalova, 1988).
Helium Ion Microscopy in Lepidoptera Studies
Helium ion microscopy, associated with the analysis of this compound, is used to study the micro and nanostructures responsible for structural color in the wings of Lepidoptera species (Boden et al., 2012).
Dental Composite Resin Polymerization
Blue diodes, like those in this compound, show a higher degree of conversion and temperature rise during polymerization of composite resin samples compared to standard halogen curing units (Knežević et al., 2001).
Peripheral Protein Composition in Erythrocyte Membranes
The incubation of human red blood cells in sodium hydrate solution with this compound leads to changes in its visible spectrum, indicating alterations in peripheral protein composition (Shuvalova & Kirpichnikova, 1988).
Heliospheric Integrated Observatory (HELIO) Studies
HELIO creates an integrated e-Infrastructure for the study of the Sun-Solar System connection, with this compound contributing to the observatory's capabilities (Bentley et al., 2010).
Development of Next-Generation Displays
Blue phase III of cholesteric liquid crystals, similar to the emission properties of this compound, can be used to develop next-generation displays that compete with organic light-emitting diodes (Gandhi & Chien, 2017).
Applications in Photonic and Optoelectronic Fields
Sb3+-doped Cs2NaInCl6 double perovskites, emitting blue light akin to this compound, have potential applications in scarce blue photonic and optoelectronic fields (Zeng et al., 2020).
Use in High-Sensitivity Immunoassay
Prussian blue, a compound related to Heliogen Blue, can be used as a highly sensitive and background-free resonant Raman reporter, making it useful for high-sensitivity immunoassay and cancer cell imaging (Yin et al., 2017).
特性
IUPAC Name |
copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,17-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)21-13-5-11-19-23(21)31-37-27-17-9-3-1-7-15(17)25(34-27)33-26-16-8-2-4-10-18(16)28(35-26)38-32-24-20(30(40-32)36-29(19)39-31)12-6-14-22(24)48(44,45)46;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBXPLYSDKSFEQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=CC=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C=CC=C6S(=O)(=O)[O-])C9=CC=CC=C94.[Na+].[Na+].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H14CuN8Na2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1330-38-7 | |
| Record name | CI 74180 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




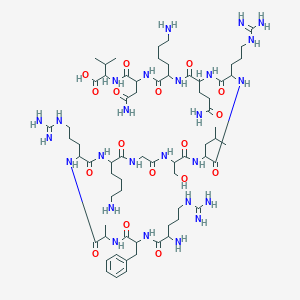
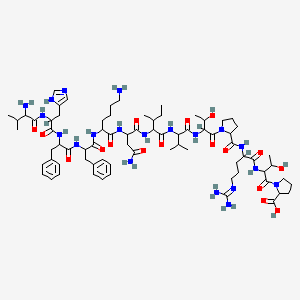
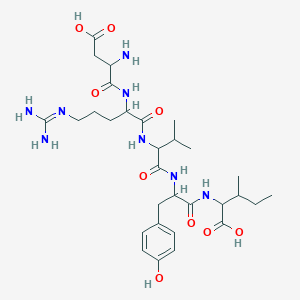
![3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate](/img/structure/B8192822.png)

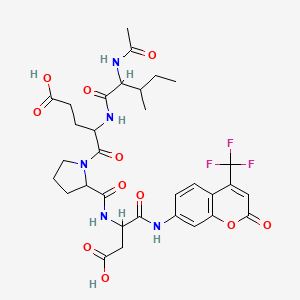
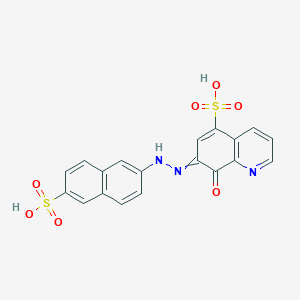
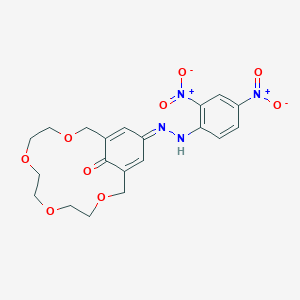
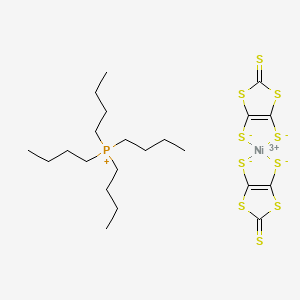
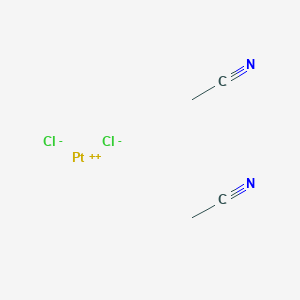
![5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B8192879.png)
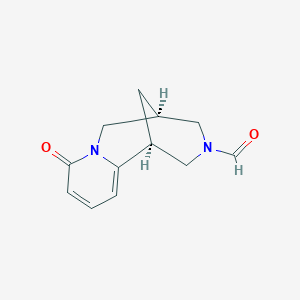
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile](/img/structure/B8192883.png)